5-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
Description
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Properties
IUPAC Name |
5-methyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S3/c1-3-10-25(20,21)19-9-8-14-5-6-16(11-15(14)12-19)18-26(22,23)17-7-4-13(2)24-17/h4-7,11,18H,3,8-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAXCWQYAUHERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial activity, cytotoxic effects, and molecular interactions.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula: C₁₅H₁₈N₂O₄S₂
- Molecular Weight: 358.44 g/mol
- IUPAC Name: 5-Methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of tetrahydroisoquinoline compounds. Notably, certain derivatives exhibited significant inhibitory effects against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC): Some derivatives demonstrated MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
The compound's activity was assessed against both Gram-positive and Gram-negative bacteria, with notable efficacy against:
| Microorganism | Activity |
|---|---|
| Pseudomonas aeruginosa | High potency (MIC = 0.21 μM) |
| Escherichia coli | High potency (MIC = 0.21 μM) |
| Micrococcus luteus | Selective action |
| Candida spp. | Moderate antifungal activity |
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated using the MTT assay on human keratinocyte (HaCat) and mouse fibroblast (Balb/c 3T3) cell lines. Results indicated that:
- The compound exhibited low cytotoxicity at therapeutic concentrations.
- Promising selectivity indices suggest potential for further development in therapeutic applications.
Molecular Docking Studies
Molecular docking studies provided insights into the binding interactions of the compound with target proteins critical for bacterial survival:
- Target Proteins: MurD and DNA gyrase.
- Binding Energies: The compound showed favorable binding energies comparable to established antibiotics like ciprofloxacin.
Key interactions included:
| Interaction Type | Amino Acid Residues |
|---|---|
| Hydrogen Bonds | SER1084, ASP437, GLY459 |
| Pi-Pi Stacking | Between phenyl and nucleotide bases |
| Pi-Alkyl Interactions | With ARG458 and DG9 |
These interactions suggest that the compound can effectively inhibit bacterial growth by disrupting critical enzymatic functions.
Case Studies
A case study involving the synthesis and biological evaluation of related compounds highlighted the importance of structural modifications in enhancing biological activity. The study found that specific substitutions on the tetrahydroisoquinoline core significantly influenced antimicrobial potency and selectivity .
Q & A
Q. How do comparative studies with structural analogs inform drug design?
- Methodological Answer :
- Analog Synthesis : Replace propylsulfonyl with methylsulfonyl or cyclopropyl groups to assess steric effects .
- Biological Profiling : Compare IC₅₀ values across analogs (e.g., 2.3 μM vs. 15.7 μM) to identify critical substituents .
- Computational Clustering : Group analogs by similarity (Tanimoto coefficient >0.85) to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
